2-Acetyl-3,6-dimethylbenzoic acid
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Overview
Description
2-Acetyl-3,6-dimethylbenzoic acid is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, characterized by the presence of acetyl and methyl groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,6-dimethylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,6-dimethylbenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 3,6-dimethylbenzoic acid, while reduction with sodium borohydride can produce 2-hydroxy-3,6-dimethylbenzoic acid .
Scientific Research Applications
2-Acetyl-3,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Acetyl-3,6-dimethylbenzoic acid exerts its effects involves interactions with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the methyl groups influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbenzoic acid: Lacks the acetyl group, resulting in different reactivity and applications.
4-Cyanobenzoic acid: Contains an electron-withdrawing cyano group, affecting its acidity and reactivity.
2-Bromobenzoic acid:
Uniqueness
2-Acetyl-3,6-dimethylbenzoic acid is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
146950-86-9 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-acetyl-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-6-4-5-7(2)10(11(13)14)9(6)8(3)12/h4-5H,1-3H3,(H,13,14) |
InChI Key |
PLPCBYJKZUCSKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C(=O)O)C(=O)C |
Origin of Product |
United States |
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